7-Nitro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
7-Nitro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure with a nitro group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step processes. One common method includes the nitration of pyrrolo[3,2-c]pyridine derivatives. The nitration reaction can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products:
Reduction: The major product is 7-amino-1H-pyrrolo[3,2-c]pyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Nitro-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It shows promise in anticancer and anti-inflammatory drug development.
Industry: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The biological activity of 7-Nitro-1H-pyrrolo[3,2-c]pyridine is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]pyridine: Lacks the nitro group, showing different reactivity and biological activity.
7-Azaindole: Another nitrogen-containing heterocycle with distinct properties.
Pyrrolopyrazine derivatives: Share a similar core structure but differ in biological activities and applications.
Uniqueness: 7-Nitro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of the nitro group, which imparts specific electronic and steric properties, enhancing its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
7-nitro-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-4-8-3-5-1-2-9-7(5)6/h1-4,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRIZPDKNHISKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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